N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide
Overview
Description
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide is a chemical compound known for its significant applications in medicinal chemistry. It is often used as a selective inhibitor of phosphodiesterase type 4 (PDE4), which plays a crucial role in inflammatory processes and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide involves several key steps:
Haloalkylation: 4-hydroxy-3-cyclopropylmethoxybenzaldehyde is reacted with chlorodifluoromethane to produce 4-difluoromethoxy-3-cyclopropylmethoxybenzaldehyde.
Oxidation: The aldehyde is oxidized using sulphamic acid and sodium chlorite in the presence of glacial acetic acid to form 4-difluoromethoxy-3-cyclopropylmethoxybenzoic acid.
Conversion to Acid Chloride: The benzoic acid is treated with thionyl chloride to yield 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimizations for yield and purity. The process involves careful control of reaction conditions and the use of high-purity reagents to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sulphamic acid and sodium chlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies of cellular signaling pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, respiratory conditions, and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The compound exerts its effects primarily through the inhibition of phosphodiesterase type 4 (PDE4). By binding to and inhibiting PDE4, it increases intracellular levels of cyclic-3’,5’-adenosine monophosphate (cAMP), which in turn modulates various signaling pathways. This inhibition prevents the phosphorylation of spleen tyrosine kinase (SYK) and disrupts the PI3K/AKT/mTOR signaling pathway, leading to anti-inflammatory and potential antineoplastic effects .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: Another PDE4 inhibitor with similar anti-inflammatory properties.
Apremilast: A PDE4 inhibitor used in the treatment of psoriatic arthritis and other inflammatory conditions.
Cilomilast: A PDE4 inhibitor investigated for its potential in treating chronic obstructive pulmonary disease (COPD).
Uniqueness
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide is unique due to its specific chemical structure, which confers distinct binding properties and potency as a PDE4 inhibitor. Its combination of dichloropyridinyl and difluoromethoxy groups enhances its selectivity and efficacy compared to other similar compounds .
Properties
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F2N2O3/c1-22-11-4-7(2-3-10(11)23-14(17)18)13(21)20-12-8(15)5-19-6-9(12)16/h2-6,14H,1H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLANDZBYAJGBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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